molecular formula C5H2N2S2 B12093033 Propanedinitrile, 1,3-dithietan-2-ylidene- CAS No. 61814-09-3

Propanedinitrile, 1,3-dithietan-2-ylidene-

Cat. No.: B12093033
CAS No.: 61814-09-3
M. Wt: 154.2 g/mol
InChI Key: ZKJSHCHPIMUIFQ-UHFFFAOYSA-N
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Description

"Propanedinitrile, 1,3-dithietan-2-ylidene-" is a chemical compound characterized by a propanedinitrile core (two cyano groups, –C≡N) attached to a 1,3-dithietan-2-ylidene moiety. The 1,3-dithietan ring is a four-membered heterocycle containing sulfur atoms at positions 1 and 3, with a ylidene group (=CH–) at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61814-09-3

Molecular Formula

C5H2N2S2

Molecular Weight

154.2 g/mol

IUPAC Name

2-(1,3-dithietan-2-ylidene)propanedinitrile

InChI

InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2

InChI Key

ZKJSHCHPIMUIFQ-UHFFFAOYSA-N

Canonical SMILES

C1SC(=C(C#N)C#N)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of propanedinitrile, 1,3-dithietan-2-ylidene-. One common method involves cyclization of a suitable precursor containing nitrile and sulfur atoms. For example, the reaction of a dithiocarbamate with a nitrile source can yield the desired compound.

Reaction Conditions: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of solvent and temperature plays a crucial role in achieving high yields.

Industrial Production: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound.

Chemical Reactions Analysis

Propanedinitrile, 1,3-dithietan-2-ylidene- participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Can be reduced to yield corresponding dithietanols.

    Substitution: The nitrile groups are susceptible to nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Chemistry::
  • Propanedinitrile, 1,3-dithietan-2-ylidene- serves as a building block for designing novel sulfur-containing compounds.
  • Its unique structure makes it valuable in supramolecular chemistry and crystal engineering.
Biology and Medicine::
  • Research explores its potential as a bioactive compound, but further studies are needed.
  • Its sulfur atoms may play a role in biological interactions.
Industry::
  • Limited industrial applications currently exist, but its reactivity warrants exploration in materials science and catalysis.

Mechanism of Action

The exact mechanism by which propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects remains an active area of investigation. Researchers study its interactions with enzymes, proteins, and cellular pathways to unravel its biological impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

(a) Fosthietan (CAS: 21548-32-3)
  • Molecular Formula: C₆H₁₂NO₃PS₂ .
  • Structure : Contains the 1,3-dithietan-2-ylidene group but substituted with a phosphoramidate (–OP(O)(OEt)₂) group instead of propanedinitrile.
  • Application : Used as a nematocide in agriculture .
  • Key Differences : The phosphoramidate group enhances its pesticidal activity, while the absence of nitrile groups reduces electrophilicity compared to the target compound.
(b) [Chloro(phenyl)methylidene]propanedinitrile (C₁₀H₅ClN₂)
  • Synonyms: α-Chlorobenzalmalononitrile, 2-(Chloro(phenyl)methylidene)propanedinitrile .
  • Structure : Propanedinitrile core with a chloro(phenyl)methylidene substituent instead of a dithietan ring.
  • The absence of sulfur atoms eliminates thioether-related reactivity.
(c) Propanedioic Acid, 1,3-dithiolan-2-ylidene-, Bis(1-methylethyl) Ester
  • Structure : Features a five-membered 1,3-dithiolan ring (two sulfur atoms) and ester groups (–OCO–) instead of nitriles .
  • Key Differences: The dithiolan ring (vs. dithietan) provides a larger ring size, altering strain and electronic properties. Ester groups enhance solubility in non-polar solvents compared to nitriles.

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Applications/Properties
Propanedinitrile, 1,3-dithietan-2-ylidene- C₅H₄N₂S₂* Propanedinitrile 1,3-Dithietan-2-ylidene Potential ligand/synthon
Fosthietan C₆H₁₂NO₃PS₂ Phosphoramidate 1,3-Dithietan-2-ylidene Nematocide
[Chloro(phenyl)methylidene]propanedinitrile C₁₀H₅ClN₂ Propanedinitrile Chloro(phenyl)methylidene Agrochemical intermediate
Propanedioic acid, 1,3-dithiolan-2-ylidene- C₁₁H₁₆O₄S₂ Propanedioic acid ester 1,3-Dithiolan-2-ylidene Solubility in organic solvents

*Inferred formula based on structural analysis.

Electronic and Reactivity Trends

  • Electrophilicity : The nitrile groups in "Propanedinitrile, 1,3-dithietan-2-ylidene-" enhance electrophilicity, facilitating nucleophilic additions or cycloadditions. This contrasts with Fosthietan, where the phosphoramidate group dominates reactivity .
  • Steric Effects : The ylidene group in the target compound may coordinate with metal ions, a property absent in phenyl- or ester-substituted analogs.

Notes

  • Further studies should prioritize spectroscopic characterization (e.g., NMR, X-ray crystallography) to confirm the hypothesized structure and reactivity.

Biological Activity

Propanedinitrile, 1,3-dithietan-2-ylidene (also known as 1,3-Dithietan-delta(2,alpha)-malononitrile) is a compound of significant interest in the field of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

PropertyValue
Molecular Formula C₅H₄N₂S₂
Molecular Weight 176.22 g/mol
IUPAC Name Propanedinitrile, 1,3-dithietan-2-ylidene
InChI Key XZQZKJGHQZPZOF-UHFFFAOYSA-N

The biological activity of Propanedinitrile, 1,3-dithietan-2-ylidene is primarily attributed to its interaction with various biological targets. Research suggests that it may exert its effects through:

  • Modulation of Enzymatic Activity : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and thus altering cellular functions.
  • Receptor Binding : Preliminary studies indicate that it may bind to certain receptors in the body, triggering downstream signaling pathways that affect gene expression and cellular responses.

Biological Activities

Research has documented several biological activities associated with Propanedinitrile, 1,3-dithietan-2-ylidene:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of E. coli and Staphylococcus aureus.
  • Anticancer Potential : In vitro studies suggest that Propanedinitrile may induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of Propanedinitrile against various pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects of Propanedinitrile were assessed using human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by up to 70% at a concentration of 100 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase-3 and caspase-9 pathways, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent investigations into the biological activity of Propanedinitrile have highlighted several key findings:

  • Synergistic Effects : When combined with conventional antibiotics, Propanedinitrile displayed synergistic effects that enhanced antimicrobial efficacy.
  • Selectivity for Cancer Cells : The compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Potential for Drug Development : Given its diverse biological activities and mechanisms of action, there is significant potential for further development into therapeutic agents for infectious diseases and cancer treatment.

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